molecular formula C19H25N5O B7102056 N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide

N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide

Cat. No.: B7102056
M. Wt: 339.4 g/mol
InChI Key: MFICIQOYPYQFED-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide: is a complex organic compound that features a pyridine ring and an azepane ring

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c20-8-2-13-24(14-3-9-21)19(25)16-23-12-1-4-17(7-15-23)18-5-10-22-11-6-18/h5-6,10-11,17H,1-4,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICIQOYPYQFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CC(=O)N(CCC#N)CCC#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Addition of cyanoethyl groups: This can be done through nucleophilic substitution reactions using cyanoethylating agents.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide is used as a building block in organic synthesis

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The cyanoethyl groups and the pyridine ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylpiperidin-1-yl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylmorpholin-1-yl)acetamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide is unique due to the presence of both the azepane and pyridine rings, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.

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